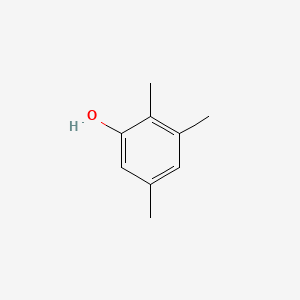

2,3,5-Trimethylphenol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,3,5-trimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-6-4-7(2)8(3)9(10)5-6/h4-5,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRAOKJKVGDSFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047184 | |

| Record name | 2,3,5-Trimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige fibers or powder; [Alfa Aesar MSDS] | |

| Record name | 2,3,5-Trimethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19445 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

697-82-5, 70969-66-3 | |

| Record name | 2,3,5-Trimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5-Trimethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000697825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,3,5(or 3,4,5)-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070969663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopseudocumenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,3,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,5-Trimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-trimethylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5-TRIMETHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S1061ZBQ1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,3,5-Trimethylphenol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,5-Trimethylphenol (CAS No: 697-82-5), a key chemical intermediate in various industrial and pharmaceutical applications. The document details its chemical and physical properties, provides established experimental protocols for its synthesis and analysis, and explores its known biological activities and applications. All quantitative data is presented in clear, tabular formats for ease of reference, and key processes are visualized through detailed diagrams to facilitate understanding.

Chemical and Physical Properties

This compound, also known as isopseudocumenol, is a substituted phenol (B47542) that serves as a versatile building block in organic synthesis.[1][2] Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 697-82-5 | [3][4] |

| Molecular Formula | C₉H₁₂O | [5] |

| Molecular Weight | 136.19 g/mol | [5] |

| Appearance | White to off-white or light yellow powder/crystals | [1][2] |

| Melting Point | 92-95 °C | [1] |

| Boiling Point | 230-231 °C | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1] |

| Purity | >98.0% (GC) | [3] |

Synthesis Protocols

Synthesis of this compound via Rearrangement

A common method for synthesizing this compound involves the rearrangement of 2,3,6-Trimethylphenol under the influence of an aluminum trihalide catalyst.[6]

Experimental Protocol:

-

Reaction Setup: In a 500 mL autoclave, combine 50 grams of 2,3,6-trimethylphenol, 150 grams of cyclohexane, and 74 grams of anhydrous aluminum trichloride.

-

Reaction Conditions: Seal the autoclave and introduce 70 grams of dry hydrogen chloride gas. Heat the mixture to 110 °C while stirring and maintain these conditions for 5 hours.

-

Work-up: Cool the reaction mixture and dilute it with 200 grams of water. Separate the organic phase.

-

Extraction: Extract the aqueous phase once with 100 grams of ethyl acetate.

-

Purification: Combine the organic phases and wash with 50 grams of water. Dry the solution over anhydrous sodium sulfate. Filter and concentrate the filtrate under reduced pressure.

-

Crystallization: Add 50 grams of n-hexane to the residue and stir at room temperature for 30 minutes to induce crystallization.

-

Isolation: Collect the resulting crystals by filtration to yield this compound.[6]

References

- 1. Cas 697-82-5,this compound | lookchem [lookchem.com]

- 2. This compound | 697-82-5 [chemicalbook.com]

- 3. This compound 697-82-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 697-82-5|this compound|BLD Pharm [bldpharm.com]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. CN104672062A - Synthetic method of 2, 3, 5-trimethylphenol - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 2,3,5-Trimethylphenol from 1,2,4-Trimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3,5-trimethylphenol (B45783), a key intermediate in the production of various valuable compounds, including Vitamin E.[1] The primary route discussed is the two-step synthesis starting from 1,2,4-trimethylbenzene (B165218) (also known as pseudocumene). This process involves the sulfonation of 1,2,4-trimethylbenzene followed by an alkaline fusion of the resulting sulfonic acid.

While this compound can also be synthesized via the rearrangement of 2,3,6-trimethylphenol, this guide focuses on the more classical approach from pseudocumene.[2]

I. Overall Synthesis Pathway

The synthesis of this compound from 1,2,4-trimethylbenzene is a two-stage process. The first step is the electrophilic aromatic substitution of 1,2,4-trimethylbenzene to introduce a sulfonic acid group. The second step involves the nucleophilic aromatic substitution of the sulfonic acid group with a hydroxyl group via alkaline fusion.

Caption: Overall synthesis pathway for this compound.

II. Step 1: Sulfonation of 1,2,4-Trimethylbenzene

The sulfonation of 1,2,4-trimethylbenzene is a critical step that determines the isomeric purity of the final product. The directing effects of the methyl groups on the aromatic ring favor the substitution at the 5-position, leading to the desired 1,2,4-trimethylbenzene-5-sulfonic acid.

Experimental Protocol: Sulfonation

This protocol is adapted from a similar procedure for the sulfonation of 1,3,5-trimethylbenzene.[3]

Materials:

-

1,2,4-Trimethylbenzene (Pseudocumene)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Saturated Sodium Chloride Solution (Brine)

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Heating mantle

-

Büchner funnel and filter flask

Procedure:

-

In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, place 1,2,4-trimethylbenzene.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid from the dropping funnel while maintaining the temperature between 0-10 °C.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and then heat it on a water bath for one to two hours with stirring.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

The 1,2,4-trimethylbenzene-5-sulfonic acid may precipitate upon cooling and dilution. If not, the solution can be salted out by adding a saturated sodium chloride solution.

-

Collect the precipitated sulfonic acid by vacuum filtration using a Büchner funnel.

-

Wash the crystals with cold brine to remove excess sulfuric acid.

-

Dry the product, preferably in a vacuum oven at low temperature.

Quantitative Data: Sulfonation

| Parameter | Value/Observation | Conditions |

| Reactant Ratio | 1:1.5 to 1:2 molar ratio of 1,2,4-trimethylbenzene to sulfuric acid | - |

| Reaction Temperature | 0-10 °C during addition, then room temperature, followed by heating | - |

| Reaction Time | 2-4 hours | - |

| Expected Major Product | 1,2,4-Trimethylbenzene-5-sulfonic acid | - |

| Reported Yield | Not specified for this exact reaction, but yields for similar reactions are typically high. | - |

III. Step 2: Alkaline Fusion of 1,2,4-Trimethylbenzene-5-sulfonic acid

In this step, the sulfonic acid is converted to its sodium salt and then fused with a strong base at high temperatures to replace the sulfonate group with a hydroxyl group.

Experimental Protocol: Alkaline Fusion

This is a general procedure for alkaline fusion of aromatic sulfonic acids.

Materials:

-

1,2,4-Trimethylbenzene-5-sulfonic acid

-

Sodium Hydroxide (B78521) (pellets)

-

Water

-

Hydrochloric Acid (concentrated)

-

Diethyl Ether or other suitable organic solvent

Equipment:

-

High-temperature reaction vessel (e.g., a nickel or iron crucible)

-

Furnace or high-temperature heating mantle

-

Mechanical stirrer

-

Separatory funnel

Procedure:

-

In a high-temperature reaction vessel, place sodium hydroxide pellets and heat until they melt.

-

Slowly and carefully add the dried 1,2,4-trimethylbenzene-5-sulfonic acid to the molten sodium hydroxide. The temperature should be maintained between 300-350 °C.

-

Stir the mixture vigorously for 2-3 hours at this temperature.

-

After the reaction is complete, cool the fusion cake and dissolve it in water.

-

Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 1-2. This will precipitate the crude this compound.

-

Extract the aqueous mixture with diethyl ether or another suitable organic solvent.

-

Combine the organic extracts and wash them with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to obtain the crude this compound.

Purification of this compound

The crude product can be purified by recrystallization. A known method for purifying this compound is crystallization from a solvent such as isopropyl alcohol.[1]

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot isopropyl alcohol.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold isopropyl alcohol.

-

Dry the crystals to obtain pure this compound.

Quantitative Data: Alkaline Fusion and Purification

| Parameter | Value/Observation | Conditions |

| Reactant Ratio | 1:3 to 1:4 molar ratio of sulfonic acid to sodium hydroxide | - |

| Reaction Temperature | 300-350 °C | - |

| Reaction Time | 2-3 hours | - |

| Expected Product | This compound | - |

| Reported Yield | Not specified for this exact reaction. Yields for alkaline fusion can vary significantly. | - |

| Melting Point of Pure Product | 95-97 °C | - |

IV. Experimental Workflow Diagram

Caption: Detailed experimental workflow for the synthesis of this compound.

This guide provides a framework for the synthesis of this compound from 1,2,4-trimethylbenzene. Researchers should optimize the reaction conditions to achieve the best possible yields and purity. As with all chemical syntheses, appropriate safety precautions must be taken, including the use of personal protective equipment and working in a well-ventilated fume hood, especially when handling concentrated acids and performing high-temperature reactions.

References

Industrial Production of 2,3,5-Trimethylphenol: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5-Trimethylphenol (B45783), a key intermediate in the synthesis of Vitamin E and other pharmaceuticals, is produced industrially through several synthetic routes. This guide provides a detailed overview of the primary manufacturing processes, including the rearrangement of 2,3,6-trimethylphenol (B1330405) and the sulfonation-alkali fusion of pseudocumene (1,2,4-trimethylbenzene). This document outlines the core chemical principles, detailed experimental protocols, and quantitative process parameters. Furthermore, it includes visualizations of reaction mechanisms and experimental workflows to facilitate a deeper understanding of the industrial production landscape.

Introduction

This compound, also known as isopseudocumenol, is a substituted phenol (B47542) of significant industrial importance. Its primary application lies in the pharmaceutical sector as a crucial precursor for the synthesis of α-tocopherol (Vitamin E) and tretinoin.[1][2] The growing demand for these end-products necessitates efficient and scalable manufacturing processes for this compound.

Industrially, the production of this compound is dominated by two principal synthetic pathways:

-

Rearrangement of 2,3,6-Trimethylphenol: This process involves the isomerization of the readily available 2,3,6-trimethylphenol in the presence of a Lewis acid catalyst, typically an aluminum trihalide.[3]

-

Synthesis from Pseudocumene (1,2,4-Trimethylbenzene): This classic route involves the sulfonation of pseudocumene, followed by alkali fusion of the resulting sulfonic acid.[4][5]

This guide will delve into the technical details of these core industrial methods, providing comprehensive experimental protocols, quantitative data, and mechanistic insights relevant to researchers and professionals in the field of chemical and pharmaceutical development.

Synthetic Methodologies

Rearrangement of 2,3,6-Trimethylphenol

This method has gained industrial traction due to its high yield and purity of the final product.[3] The process is centered on the acid-catalyzed migration of a methyl group on the aromatic ring.

The following protocol is based on a patented industrial process and provides a representative experimental procedure for the synthesis of this compound from 2,3,6-trimethylphenol.[3]

Materials:

-

2,3,6-Trimethylphenol (2,3,6-TMP)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Xylene (as solvent)

-

Water

-

Ethyl Acetate (for extraction)

-

Anhydrous Sodium Sulfate (for drying)

Procedure:

-

Reaction Setup: In a 250 mL three-neck reaction flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 68g of 2,3,6-trimethylphenol and 68g of xylene. Stir the mixture to dissolve the solid.

-

Catalyst Addition: In batches, carefully add 166g of anhydrous aluminum chloride to the reaction mixture. The addition is exothermic and should be controlled to maintain a manageable temperature.

-

Reaction: Heat the reaction mixture to 130°C and maintain this temperature for 5 hours.

-

Quenching: Cool the reaction system to 50°C. Slowly and carefully add 200g of water to quench the reaction.

-

Work-up: Separate the organic phase. Extract the aqueous phase once with 50g of xylene. Combine the organic phases.

-

Washing: Wash the combined organic phase with 50g of water.

-

Drying and Purification: Dry the organic phase with anhydrous sodium sulfate. The solvent (xylene) can be removed by distillation to yield crude this compound. Further purification can be achieved by recrystallization from a suitable solvent like petroleum ether or water to achieve a purity of over 99%.[3][6]

| Parameter | Value | Reference |

| Starting Material | 2,3,6-Trimethylphenol | [3] |

| Catalyst | Anhydrous Aluminum Chloride | [3] |

| Solvent | Xylene | [3] |

| Reactant to Catalyst Molar Ratio | Approx. 1:2.5 | [3] |

| Reaction Temperature | 130°C | [3] |

| Reaction Time | 5 hours | [3] |

| Purity of Final Product | > 99% | [3] |

Synthesis from Pseudocumene (1,2,4-Trimethylbenzene)

This traditional method involves a two-step process: sulfonation of pseudocumene followed by alkali fusion.

The following protocol is a general representation of the sulfonation-alkali fusion process, with specific conditions that can be optimized.

Step 1: Sulfonation of Pseudocumene

Materials:

-

Pseudocumene (1,2,4-Trimethylbenzene)

-

Concentrated Sulfuric Acid (98%)

Procedure:

-

Reaction Setup: In a suitable reactor, charge the pseudocumene.

-

Sulfonating Agent Addition: Slowly add concentrated sulfuric acid to the pseudocumene with vigorous stirring. The molar ratio of sulfuric acid to pseudocumene is typically around 1.6:1.[7]

-

Reaction: Heat the mixture to approximately 125°C for about 2 hours to yield pseudocumenesulfonic acid.[7]

Step 2: Alkali Fusion

Materials:

-

Pseudocumenesulfonic acid (from Step 1)

-

Sodium Hydroxide (B78521) (NaOH)

-

Potassium Hydroxide (KOH)

Procedure:

-

Fusion: The pseudocumenesulfonic acid is fused with a mixture of sodium hydroxide and potassium hydroxide at high temperatures (typically 330-340°C) for about 2 hours.[7]

-

Acidification: The resulting phenoxide salt is then dissolved in water and acidified (e.g., with sulfuric or hydrochloric acid) to precipitate the crude this compound.

-

Purification: The crude product is then purified by distillation and/or recrystallization. A common challenge is the separation from the isomeric 2,4,5-trimethylphenol, which has a very similar boiling point.[8] Purification can be achieved by fractional distillation followed by crystallization.[8]

| Parameter | Value | Reference |

| Starting Material | Pseudocumene (1,2,4-Trimethylbenzene) | [4][5] |

| Sulfonation Reagent | Concentrated Sulfuric Acid | [7] |

| Sulfonation Temperature | ~125°C | [7] |

| Alkali Fusion Reagents | NaOH, KOH | [7] |

| Alkali Fusion Temperature | 330-340°C | [7] |

| Key By-product | 2,4,5-Trimethylphenol | [8] |

Reaction Mechanisms and Process Flow

Rearrangement of 2,3,6-Trimethylphenol

The rearrangement of 2,3,6-trimethylphenol to the more stable this compound is an acid-catalyzed isomerization reaction. The mechanism likely involves the formation of a protonated intermediate, followed by a series of methyl group migrations (1,2-shifts) to yield the thermodynamically favored product.

Caption: Proposed mechanism for the acid-catalyzed rearrangement.

Synthesis from Pseudocumene

The synthesis from pseudocumene involves two distinct chemical transformations: electrophilic aromatic sulfonation and nucleophilic aromatic substitution (alkali fusion). The sulfonation step proceeds via a standard electrophilic attack of SO₃ on the electron-rich aromatic ring. The alkali fusion step is a harsh but effective method for replacing the sulfonic acid group with a hydroxyl group.

Caption: Key steps in the synthesis from pseudocumene.

Industrial Process Workflow

The overall industrial production of this compound involves a series of unit operations, from the initial reaction to the final purification of the product. The following diagram illustrates a generalized workflow.

Caption: Generalized industrial workflow for production.

Conclusion

The industrial production of this compound is a well-established process with multiple viable synthetic routes. The choice between the rearrangement of 2,3,6-trimethylphenol and the synthesis from pseudocumene depends on factors such as raw material availability, cost, and desired product purity. The rearrangement pathway offers a more direct route with potentially higher selectivity and purity. As the demand for Vitamin E and other derived pharmaceuticals continues to grow, further process optimization and the development of more sustainable catalytic systems will remain areas of active research and development. This guide provides a foundational understanding of the current industrial landscape for the synthesis of this important chemical intermediate.

References

- 1. Jacobsen_rearrangement [chemeurope.com]

- 2. Jacobsen Rearrangement (Chapter 67) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. CN104672062A - Synthetic method of 2, 3, 5-trimethylphenol - Google Patents [patents.google.com]

- 4. Jacobsen rearrangement - Wikipedia [en.wikipedia.org]

- 5. This compound | 697-82-5 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. US2370554A - Process for the production of 2,3,5-trimethyl phenol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Core Chemical Reactions of 2,3,5-Trimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trimethylphenol (B45783), a substituted phenolic compound, serves as a versatile intermediate in the synthesis of a variety of commercially significant molecules, including pharmaceuticals and antioxidants. Its reactivity is primarily governed by the electron-donating hydroxyl group and the steric and electronic effects of the three methyl groups on the aromatic ring. This guide provides a detailed exploration of the key chemical reactions of this compound, complete with experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development and chemical synthesis.

Electrophilic Aromatic Substitution

The phenol (B47542) ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the hydroxyl group. The substitution pattern on this compound is directed to the available ortho and para positions.

Nitration

Nitration of this compound is a critical step in the synthesis of 4-amino-2,3,5-trimethylphenol, a valuable intermediate. The reaction proceeds by treating this compound with a nitrating agent, typically a mixture of nitric acid and sulfuric acid.

| Reactant | Reagent(s) | Solvent | Temperature (°C) | Reaction Time | Product(s) | Yield (%) | Purity (%) |

| This compound | Conc. HNO₃, Conc. H₂SO₄ | - | 0-10 | 30 min | 2,3,5-Trimethyl-4-nitrophenol | - | - |

| 2,3,5-Trimethyl-4-nitrophenol | Raney Nickel, H₂ | - | 80-100 | - | 4-Amino-2,3,5-trimethylphenol | - | >95 |

| 2,3,5-Trimethyl-4-nitrophenol | Iron (Fe), HCl | Aqueous | 20-100 | - | 4-Amino-2,3,5-trimethylphenol | ~98.3* | - |

*Note: The cited yield for the Iron/HCl reduction is for a structurally similar compound and serves as a reference.[1]

-

Preparation: A reaction vessel is charged with this compound and cooled to 0-5°C.

-

Addition of Nitrating Mixture: A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the cooled this compound solution with constant stirring, ensuring the temperature is maintained within the specified range.

-

Reaction: The reaction is allowed to proceed at this temperature for a specified duration to ensure complete conversion to 2,3,5-trimethyl-4-nitrophenol.

-

Work-up: The reaction mixture is then carefully quenched with ice water, leading to the precipitation of the solid 2,3,5-trimethyl-4-nitrophenol.

-

Purification: The precipitate is collected by filtration, washed with cold water to remove residual acids, and dried.

Halogenation (Bromination)

This protocol can be adapted for this compound, with the expectation of substitution at the 4- and 6- positions.

-

Materials: 2,4,6-trimethylphenol (B147578), Carbon tetrachloride, Bromine, Water bath, Distillation apparatus, Filtration apparatus, Vacuum oven.

-

Procedure:

-

Dissolve 136.2 g (1 mole) of 2,4,6-trimethylphenol in 2 liters of carbon tetrachloride in a suitable reaction vessel.

-

Cool the solution using a water bath to a temperature between 20°C and 26°C.

-

Slowly add 230 ml (4.5 moles) of bromine to the stirred solution over a period of 15 minutes. Hydrogen bromide gas will be evolved.

-

A slurry of 3,5-dibromo-2,4,6-trimethylphenol (B8581327) will form.

-

After the addition is complete, increase the temperature of the reaction mixture to 70-75°C to dissolve the slurry.

-

Maintain the solution at this temperature for 2 hours.

-

Remove unreacted bromine by distillation, aided by the addition of 1 liter of carbon tetrachloride.

-

Once 1 liter of solvent remains, cool the solution to 25°C.

-

Filter the resulting solid and dry it under a vacuum for 5 hours.

-

Oxidation

Oxidation of this compound is a key reaction for the synthesis of 2,3,5-trimethyl-p-benzoquinone, a precursor for the synthesis of Vitamin E. Various oxidizing agents and catalytic systems have been employed for this transformation.

| Reactant | Catalyst/Reagent(s) | Solvent | Temperature (°C) | Oxidant/Substrate Molar Ratio | Product(s) | Conversion (%) | Selectivity (%) |

| This compound | CoW₁₂-ZSM-5 | Methanol | 60 | 5 | 2,3,5-Trimethylbenzoquinone, 2,3,5-Trimethylhydroquinone | - | - |

| This compound | Spinel CuCo₂O₄ | - | - | - | 2,3,5-Trimethylquinone | 100 | 80 |

A general procedure for the oxidation of substituted phenols involves dissolving the phenol in a suitable solvent, adding the catalyst, and then introducing the oxidizing agent under controlled temperature and stirring. The reaction progress is monitored by techniques like TLC or GC. After completion, the catalyst is filtered off, and the product is isolated from the reaction mixture by extraction and purified by crystallization or chromatography.

Etherification

The phenolic hydroxyl group of this compound can undergo etherification reactions. A notable example is its reaction with dimethyl carbonate to produce the corresponding anisole (B1667542) derivative.

| Reactant | Reagent(s) | Temperature (°C) | Reaction Time | Product |

| This compound | Mn₂(CO)₁₀, Dimethyl carbonate | 180 | 1 hour | 2,3,5-Trimethylanisole (methylated product) |

-

Reaction Setup: In a dry 17 mL stainless steel high-pressure microreactor, add 3 mmol of Mn₂(CO)₁₀, this compound, and 300 mmol of dimethyl carbonate.

-

Reaction: Seal the reactor and heat it to 180°C, maintaining the temperature for 1 hour with stirring.

-

Work-up: After the reaction, cool the mixture to room temperature and open the reactor.

-

Purification:

-

Filter the mixture through a layer of alumina (B75360) to remove insoluble solids.

-

Distill the unreacted dimethyl carbonate back into the reactor.

-

Distill the residue under atmospheric or reduced pressure.

-

Recrystallize the obtained residue from ethanol (B145695) to obtain the methylated target product molecule.[2]

-

Other Potential Reactions (Based on General Phenolic Reactivity)

While specific, detailed protocols for the following reactions with this compound were not found in the surveyed literature, their general applicability to phenols suggests their potential. Researchers should adapt general protocols with caution, considering the specific steric and electronic properties of this compound.

-

Sulfonation: Reaction with concentrated or fuming sulfuric acid would be expected to introduce a sulfonic acid group onto the aromatic ring. The reaction conditions (temperature) would likely influence the position of substitution.

-

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by Lewis acids, could introduce alkyl or acyl groups to the aromatic ring. However, the presence of the hydroxyl group can complicate these reactions by coordinating with the Lewis acid catalyst.

Conclusion

This compound is a reactive aromatic compound with a rich chemistry centered around its hydroxyl group and activated aromatic ring. The key reactions of nitration, oxidation, and etherification are well-established and provide pathways to important synthetic intermediates. While specific protocols for other electrophilic aromatic substitutions like halogenation, sulfonation, and Friedel-Crafts reactions are less documented for this particular isomer, the general reactivity of phenols provides a strong basis for further investigation and methods development. This guide serves as a foundational resource for scientists and researchers, enabling them to leverage the chemical potential of this compound in their synthetic endeavors.

References

Spectroscopic Profile of 2,3,5-Trimethylphenol: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,5-Trimethylphenol, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) characteristics.

Molecular Structure and Properties

This compound, also known as isopsuedocumenol, is an aromatic organic compound with the chemical formula C9H12O.[1][2][3][4][5] Its structure consists of a benzene (B151609) ring substituted with a hydroxyl group and three methyl groups at positions 2, 3, and 5.

Molecular Weight: 136.19 g/mol [1][2][3][4][6][7]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and easy reference.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups. The broad O-H stretch is indicative of the phenolic hydroxyl group and is influenced by hydrogen bonding.[8][9] Aromatic C-H and C=C stretching vibrations are also prominent.[8]

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3550 - 3230 | O-H stretch (hydrogen-bonded) | Broad, Strong |

| ~3000 - 3100 | Aromatic C-H stretch | Sharp |

| ~1600 - 1440 | Aromatic C=C ring stretch | Strong |

| ~1410 - 1310 & 1230 - 1140 | C-O stretch | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

The ¹H NMR spectrum of this compound shows distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons. The chemical shifts of aromatic protons typically appear in the range of 6.5-8.0 ppm.[10]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.5 - 7.0 | Singlet | 2H | Aromatic C-H |

| ~4.5 - 5.5 | Singlet | 1H | O-H |

| ~2.1 - 2.3 | Singlet | 9H | -CH₃ |

Note: The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Aromatic carbons typically resonate in the 120-150 ppm region.[10]

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 | C-OH |

| ~135 - 140 | Aromatic C-CH₃ |

| ~120 - 130 | Aromatic C-H |

| ~15 - 25 | -CH₃ |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ is expected at an m/z of 136.[1][2]

| m/z | Relative Intensity | Assignment |

| 136 | High | Molecular Ion [M]⁺ |

| 121 | High | [M - CH₃]⁺ |

| 93 | Moderate | [M - C₃H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of solid this compound is finely ground with potassium bromide (KBr) powder using a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a solution can be prepared using a suitable solvent (e.g., chloroform) and analyzed in a liquid cell, or an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.[11]

-

Instrumentation: An FTIR spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the KBr pellet or solvent is first recorded. The sample is then placed in the beam path, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Data Processing: The background spectrum is subtracted from the sample spectrum to obtain the final IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[6] A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

-

Data Acquisition: The sample is placed in the NMR probe, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically used.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol (B129727) or acetonitrile.[12] The typical concentration is around 1 mg/mL, which is further diluted to the microgram or nanogram per milliliter range.[12]

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as electron ionization (EI) or electrospray ionization (ESI), is used.[13][14]

-

Data Acquisition: The sample solution is introduced into the ion source. For EI, the sample is vaporized and bombarded with a beam of electrons.[15] For ESI, the solution is sprayed through a charged capillary. The resulting ions are then accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

Data Processing: The detector signal is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. Phenol, 2,3,5-trimethyl- [webbook.nist.gov]

- 2. Phenol, 2,3,5-trimethyl- [webbook.nist.gov]

- 3. Phenol, 2,3,5-trimethyl- [webbook.nist.gov]

- 4. Phenol, 2,3,5-trimethyl- [webbook.nist.gov]

- 5. Phenol, 2,3,5-trimethyl- [webbook.nist.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Solubility and Stability of 2,3,5-Trimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2,3,5-trimethylphenol (B45783), a key intermediate in various chemical syntheses, including the production of vitamin E. Understanding these properties is critical for its effective use in research, development, and manufacturing processes.

Physicochemical Properties

This compound, also known as isopseudocumenol, is a white to light yellow crystalline solid at room temperature.[1] It possesses a distinct pungent odor.[1] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O | [2][3][4][5] |

| Molecular Weight | 136.19 g/mol | [2][3][6] |

| Melting Point | 92-95 °C | [2][3][6] |

| Boiling Point | 230-231 °C | [3][6][7] |

| logP (o/w) | 2.86 | [2] |

| pKa | 10.53 ± 0.15 (Predicted) | [8] |

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and reaction kinetics. Its solubility is largely dictated by its chemical structure, which includes a polar hydroxyl group and nonpolar methyl groups on a benzene (B151609) ring.

Aqueous Solubility

This compound is slightly soluble in water. An experimental value for its solubility in water at 25 °C is 762 mg/L .[7] This limited aqueous solubility is attributed to the hydrophobic nature of the three methyl groups on the aromatic ring.[9]

Organic Solvent Solubility

Table 2: Qualitative and Analog-Based Quantitative Solubility of this compound

| Solvent | Solubility of this compound | Solubility of Structurally Similar Xylenols | Reference |

| Water | 762 mg/L (at 25 °C) | Slightly soluble | [7] |

| Ethanol | Soluble | Very soluble | [7] |

| DMSO | 50 mg/mL (367.13 mM) | - | [10] |

| Isopropyl Alcohol | Recrystallization solvent | - | [11] |

| Acetone | Soluble | - | |

| Ether | - | Very soluble | |

| Benzene | - | Very soluble |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Sampling and Dilution: A known aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent.

-

Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Shake-Flask Solubility Workflow

Stability Profile

The stability of this compound is a key consideration for its storage and handling, as phenolic compounds are susceptible to degradation, primarily through oxidation.

General Stability

This compound is reported to be chemically stable under standard ambient conditions (room temperature).[12] However, it is also noted to be easily oxidized and can discolor when exposed to air, indicating that it should be stored in a dark, inert atmosphere.[6]

Degradation Pathways

The primary degradation pathway for this compound is oxidation. Other potential degradation routes include photodegradation.

3.2.1. Oxidative Degradation

Phenolic compounds are known to undergo oxidation, which can be initiated by exposure to air (oxygen), light, high temperatures, and the presence of metal ions. The oxidation of this compound likely proceeds via a free radical mechanism, leading to the formation of colored degradation products, with 2,3,5-trimethyl-1,4-benzoquinone being a major product.

Oxidation of this compound

3.2.2. Photodegradation

Exposure to light, particularly UV radiation, can induce the degradation of phenolic compounds. The photodegradation of phenols can proceed through direct photolysis or via photosensitized reactions, often involving the formation of reactive oxygen species (ROS) such as hydroxyl radicals. These radicals can then attack the aromatic ring, leading to a cascade of reactions that can ultimately result in ring-opening and mineralization to CO₂ and H₂O.

Phenol Photodegradation Pathway

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

Methodology:

-

Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions:

-

Acid Hydrolysis: Treat with 0.1 N HCl at elevated temperature (e.g., 60-80 °C).

-

Base Hydrolysis: Treat with 0.1 N NaOH at room temperature or elevated temperature.

-

Oxidation: Treat with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat the solid drug substance or a solution at a high temperature (e.g., 80-100 °C).

-

Photodegradation: Expose the solution to UV and visible light according to ICH Q1B guidelines.

-

-

Sampling: Samples are withdrawn at various time points.

-

Neutralization (for acid/base hydrolysis): Samples are neutralized before analysis.

-

Analysis: All samples, including a control sample stored under normal conditions, are analyzed by a stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.

Analytical Methodology for Stability Assessment

A robust analytical method is crucial for accurately assessing the stability of this compound. A stability-indicating HPLC method is the preferred approach.

HPLC Method for this compound and Its Degradation Products

A reverse-phase HPLC method with UV detection is suitable for the analysis of this compound and its potential degradation products.

Typical HPLC Parameters:

-

Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile (B52724) (or methanol) and water (with a small amount of acid, e.g., 0.1% phosphoric acid or formic acid, to improve peak shape).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Approximately 270-280 nm.

-

Injection Volume: 10-20 µL

-

Column Temperature: 30-40 °C

This method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of quantifying this compound in the presence of its degradation products.

Stability-Indicating HPLC Method Development

Conclusion

This technical guide has summarized the available information on the solubility and stability of this compound. It is slightly soluble in water but readily soluble in common organic solvents. The primary stability concern is its susceptibility to oxidation, which can be mitigated by proper storage conditions. The provided experimental protocols for solubility determination and forced degradation studies, along with the framework for a stability-indicating HPLC method, offer a solid foundation for researchers and drug development professionals working with this compound. Further studies to generate more extensive quantitative solubility and degradation kinetics data would be beneficial for more precise modeling and prediction of its behavior in various systems.

References

- 1. Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Phenol [webbook.nist.gov]

- 4. Cas 1300-71-6,Xylenol | lookchem [lookchem.com]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,3,6-Trimethylphenol | C9H12O | CID 17016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Xylenol - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ijtsrd.com [ijtsrd.com]

An In-depth Technical Guide to the Health and Safety of 2,3,5-Trimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information currently available for 2,3,5-Trimethylphenol (CAS No. 697-82-5). The information is compiled from various safety data sheets and chemical databases to assist researchers, scientists, and drug development professionals in the safe handling and assessment of this compound.

Physicochemical Information

This compound is a white to off-white crystalline powder. It is a member of the phenol (B47542) chemical class and is used as an intermediate in organic synthesis.[1]

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O | [2][3] |

| Molecular Weight | 136.19 g/mol | [2][3] |

| CAS Number | 697-82-5 | [2][3] |

| Appearance | White to off-white powder/crystal | [2] |

| Melting Point | 92-95 °C | [2] |

| Boiling Point | 230-231 °C | [2] |

| Vapor Pressure | 9.75 mmHg (at 60 °C) | |

| Water Solubility | Insoluble | |

| LogP (o/w) | 2.876 (estimated) | [4] |

Toxicological Data

The available toxicological data for this compound is summarized below. It is important to note that while hazard classifications exist, specific quantitative data for acute toxicity (LD50/LC50) is not consistently available in the public domain.

Acute Toxicity

No specific quantitative data for oral, dermal, or inhalation acute toxicity (LD50/LC50) was found in the comprehensive literature search. Multiple sources state "no data available" for these endpoints.[5] However, the substance is classified as causing severe skin burns and eye damage.[6]

Skin and Eye Irritation

Studies on rabbits have shown that this compound causes skin and serious eye irritation.[7]

| Endpoint | Species | Result | Reference |

| Skin Irritation | Rabbit | Irritating (after 24h exposure) | [7] |

| Eye Irritation | Rabbit | Serious eye irritation (after 72h exposure) | [7] |

Mutagenicity

A bacterial reverse mutation assay (Ames test), compliant with Good Laboratory Practice (GLP) and following OECD Test Guideline 471, was conducted on this compound. The test was performed using Salmonella typhimurium strains with and without metabolic activation. The results of this study were negative, indicating that this compound is not mutagenic under the conditions of this test.[7]

Carcinogenicity, Reproductive, and Chronic Toxicity

There is no data available regarding the carcinogenic, reproductive, or chronic toxicity of this compound in the reviewed literature.[7]

Ecotoxicological Information

Limited data is available on the ecotoxicity of this compound.

| Endpoint | Species | Value | Exposure Time | Reference |

| LC50 (Fish) | Fish | 10.274 mg/L | 96 h | [5] |

| IC50 (Daphnia) | Daphnia magna | 26.69 mg/L | 24 h | [5] |

| EC100 (Algae) | Chlorella autotrophica | 10 mg/L | 7 d | [5] |

| EC50 (Microorganisms) | "creosote-adapted" microorganisms | 7000 mg/L | 14 d | [5] |

Hazard Identification and Safety Precautions

GHS Hazard Classification

-

Skin Corrosion/Irritation: Category 1B/2 (Causes severe skin burns and skin irritation)[8][9]

-

Serious Eye Damage/Eye Irritation: Category 1/2 (Causes serious eye damage and eye irritation)[8][9]

-

Aquatic Hazard (Acute): Category 2 (Toxic to aquatic life)

Recommended Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles.[5][10]

-

Skin Protection: Wear protective gloves and clothing.[5]

-

Respiratory Protection: Use a NIOSH-approved respirator if exposure limits are exceeded or if irritation is experienced.[5]

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area.[10]

-

Storage: Keep container tightly closed in a dry and well-ventilated place.[10]

First Aid Measures

-

After Inhalation: Move person into fresh air.

-

After Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[7]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[7]

-

After Ingestion: Rinse mouth. Do NOT induce vomiting.

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Hazardous Combustion Products: Carbon oxides.[7]

Experimental Protocols

Detailed experimental protocols for the key toxicological endpoints are based on the OECD guidelines referenced in the safety data sheets.

Skin Irritation/Corrosion (based on OECD Guideline 404)

This test is designed to determine the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.

-

Animal Model: Healthy, young adult albino rabbits are typically used.

-

Procedure:

-

Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

The test substance (0.5 g) is applied to a small area (approximately 6 cm²) of the clipped skin under a gauze patch.

-

The patch is secured with a semi-occlusive dressing for a 4-hour exposure period.

-

After 4 hours, the patch and any residual test substance are removed.

-

-

Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observations are scored according to a standardized grading system.

Serious Eye Damage/Irritation (based on OECD Guideline 405)

This test evaluates the potential of a substance to produce serious, irreversible damage or reversible irritation to the eye.

-

Animal Model: Healthy, young adult albino rabbits are used.

-

Procedure:

-

A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

The eyelids are held together for about one second after instillation.

-

-

Observations: The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctivae are evaluated and scored for opacity, inflammation, and redness according to a standardized scale.

Bacterial Reverse Mutation Test (Ames Test) (based on OECD Guideline 471)

This in vitro test is used to assess the mutagenic potential of a chemical by its ability to induce reverse mutations in several strains of Salmonella typhimurium.[7]

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.

-

Procedure:

-

The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[7]

-

The bacterial strains are exposed to various concentrations of this compound.

-

The treated bacteria are then plated on a minimal agar (B569324) medium lacking histidine.

-

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted after a suitable incubation period. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to the negative control. For this compound, the result was negative.[7]

Visualizations

Logical Relationship of Health Hazards

Caption: Logical workflow of this compound health hazards.

Experimental Workflow for Skin Irritation Assessment

Caption: Experimental workflow for skin irritation testing.

General Metabolic Pathway for Alkylphenols (Illustrative)

As no specific metabolic pathway for this compound was identified, a generalized pathway for alkylphenols is presented for illustrative purposes. The primary metabolic routes for phenols involve conjugation reactions.

Caption: Generalized metabolic pathway for alkylphenols.

References

- 1. :: Environmental Analysis Health and Toxicology [eaht.org]

- 2. This compound | 697-82-5 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 2,3,5-trimethyl phenol, 697-82-5 [thegoodscentscompany.com]

- 5. echemi.com [echemi.com]

- 6. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 7. chemicalbook.com [chemicalbook.com]

- 8. ECHA CHEM [chem.echa.europa.eu]

- 9. This compound 99 697-82-5 [sigmaaldrich.com]

- 10. chemicalbook.com [chemicalbook.com]

The Pivotal Role of 2,3,5-Trimethylhydroquinone in Vitamin E Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of Vitamin E (α-tocopherol), with a specific focus on the critical role of its key aromatic intermediate, 2,3,5-trimethylhydroquinone (TMHQ). While the initial query centered on 2,3,5-trimethylphenol (B45783), it is crucial to clarify that 2,3,6-trimethylphenol (B1330405) is the actual starting material in the predominant industrial synthesis route. This document will elucidate the multi-step chemical conversion of 2,3,6-trimethylphenol to TMHQ and its subsequent condensation with isophytol (B1199701) to yield α-tocopherol.

The Synthetic Pathway: From 2,3,6-Trimethylphenol to α-Tocopherol

The industrial synthesis of α-tocopherol is a well-established process that hinges on the precise execution of several key chemical transformations. The journey begins with 2,3,6-trimethylphenol, which is converted to the vital intermediate, 2,3,5-trimethylhydroquinone (TMHQ). This intermediate is then reacted with isophytol in a condensation reaction to form the final α-tocopherol molecule.

The overall synthetic route can be summarized in three main stages:

-

Oxidation: 2,3,6-trimethylphenol is oxidized to form 2,3,5-trimethylbenzoquinone (TMBQ).

-

Reduction: The resulting TMBQ is then reduced to yield 2,3,5-trimethylhydroquinone (TMHQ).

-

Condensation: Finally, TMHQ is condensed with isophytol, a C20 isoprenoid alcohol, to produce all-rac-α-tocopherol.[1]

This synthetic pathway is the cornerstone of commercial Vitamin E production, supplying a significant portion of the global demand for this essential nutrient.[2]

Figure 1: Chemical synthesis pathway of α-tocopherol.

Quantitative Data on α-Tocopherol Synthesis

The efficiency of α-tocopherol synthesis is highly dependent on the choice of catalysts, solvents, and reaction conditions. The following table summarizes quantitative data from various experimental setups for the condensation of 2,3,5-trimethylhydroquinone and isophytol.

| Catalyst System | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| ZnCl₂ / HCl | Diethyl Carbonate | 30-40 | 5 | 95.8 | - | [3] |

| ZnCl₂ / HCl | Isobutyl Acetate | 30-40 | 5 | 96.2 | - | [3] |

| p-Toluenesulfonic acid | Ethylene (B1197577) Carbonate | 100-135 | 1 | 91.1 | 87.1 | [4] |

| Sulfuric acid | Ethylene Carbonate / Heptane | 100 | 0.33 | 95.6 | 94.1 | [4] |

| ZnCl₂ | Toluene | 110 | 1 | 83.8 | 87.4 | [5] |

| ZnCl₂ | Butyl Acetate | 129 | 1 | 89 | - | [6] |

| MC-Sc(OTf)₃ | - | - | - | 86.8 | - | [5] |

| Nafion/SiO₂ | Toluene | - | - | >90 | - | [5] |

Experimental Protocols

This section provides detailed methodologies for the key stages of α-tocopherol synthesis.

Stage 1 & 2: Synthesis of 2,3,5-Trimethylhydroquinone (TMHQ)

The synthesis of TMHQ from 2,3,6-trimethylphenol is a two-step process involving oxidation followed by reduction.

Step 1: Oxidation of 2,3,6-Trimethylphenol to 2,3,5-Trimethylbenzoquinone (TMBQ)

A common method for this oxidation involves using oxygen or an oxygen-containing gas in the presence of a copper(II)-halide catalyst in a two-phase reaction medium.[7]

-

Reactants: 2,3,6-trimethylphenol, oxygen or air.

-

Catalyst: Copper(II)-halide (e.g., CuCl₂).

-

Solvent System: A two-phase or multiphase medium containing water and a secondary aliphatic acyclic alcohol with 6 or more carbon atoms.[7]

-

Temperature: Typically between 50°C and 65°C.[7]

-

Procedure: An oxygen-containing gas is passed through the stirred, heated reaction mixture containing the trimethylphenol, catalyst, and solvent system. The reaction is monitored until the desired conversion is achieved. The resulting TMBQ is then separated from the reaction mixture.

Step 2: Reduction of 2,3,5-Trimethylbenzoquinone (TMBQ) to 2,3,5-Trimethylhydroquinone (TMHQ)

The TMBQ is subsequently reduced to TMHQ, often through catalytic hydrogenation.

-

Reactant: 2,3,5-trimethylbenzoquinone.

-

Reducing Agent: Hydrogen gas (H₂).

-

Catalyst: A noble metal catalyst, such as palladium on a support (e.g., Pd/C or Pd/Al₂O₃).[8]

-

Solvent: The TMBQ dissolved in a suitable organic solvent (e.g., di-n-butyl ether) is subjected to hydrogenation.[8]

-

Procedure: The TMBQ solution is introduced into a reactor with the catalyst under a hydrogen atmosphere. The reaction is typically carried out under pressure and with agitation until the reduction is complete. The TMHQ is then isolated from the reaction mixture.

Stage 3: Condensation of 2,3,5-Trimethylhydroquinone (TMHQ) and Isophytol

This final step involves the acid-catalyzed condensation of TMHQ and isophytol to form α-tocopherol.

-

Reactants: 2,3,5-trimethylhydroquinone (TMHQ) and isophytol.

-

Catalyst: A Lewis acid such as zinc chloride (ZnCl₂) combined with a protic acid like hydrochloric acid (HCl), or a sulfur-containing acid catalyst like p-toluenesulfonic acid.[3][4]

-

Solvent: A variety of solvents can be used, including carbonate esters (e.g., diethyl carbonate, ethylene carbonate), lower fatty acid esters (e.g., isobutyl acetate), or a mixed solvent system of a nonpolar solvent and a lower alcohol.[3]

-

Temperature: Generally ranges from 30°C to 135°C depending on the catalyst and solvent system.[3][4]

-

Procedure:

-

TMHQ and the catalyst are dissolved in the chosen solvent in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Isophytol is added dropwise to the stirred mixture over a period of time at the specified reaction temperature.[3]

-

The reaction mixture is stirred for an additional period to ensure complete reaction.

-

After the reaction is complete, the mixture is washed with water to remove the catalyst and any water-soluble byproducts.

-

The organic solvent is then removed, typically by distillation, to yield crude α-tocopherol.

-

Further purification can be achieved through techniques such as molecular distillation.

-

Industrial Workflow and Logical Relationships

The industrial production of Vitamin E follows a structured workflow that ensures efficiency, purity, and safety. The following diagram illustrates the key stages and their logical connections.

Figure 2: Industrial workflow for α-tocopherol production.

References

- 1. acrossbiotech.com [acrossbiotech.com]

- 2. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 3. EP0694541A1 - Process for the preparation of alpha-tocopherol - Google Patents [patents.google.com]

- 4. US6066745A - Process for the synthesis of vitamin E - Google Patents [patents.google.com]

- 5. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]

- 6. researchgate.net [researchgate.net]

- 7. US9758504B2 - Method for producing 2,3,5-trimethyl benzoquinone by oxidation of 2,3,6-trimethylphenol - Google Patents [patents.google.com]

- 8. GB1526571A - Preparation of 2,3,5-trimethylhydroquinone - Google Patents [patents.google.com]

The Pivotal Role of 2,3,5-Trimethylphenol in Pharmaceutical Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the strategic use of specific intermediates is paramount to achieving efficient and high-yield production of active pharmaceutical ingredients (APIs). Among these, 2,3,5-Trimethylphenol (B45783) emerges as a critical building block, primarily recognized for its indispensable role in the industrial synthesis of α-tocopherol, the most biologically active form of Vitamin E. This technical guide provides a comprehensive overview of the core applications of this compound in pharmaceutical manufacturing, with a focus on the synthesis of Vitamin E. It consolidates quantitative data, details experimental protocols, and visualizes the synthetic pathways to offer a valuable resource for professionals in the field.

The Synthetic Pathway to Vitamin E: A Central Role for this compound

The commercial synthesis of Vitamin E is a multi-step process that relies on the precise assembly of two key intermediates: Trimethylhydroquinone (B50269) (TMHQ) and isophytol (B1199701). This compound is a direct precursor to TMHQ, making its synthesis and subsequent reactions of high industrial significance. The overall synthetic workflow is depicted below.

Key Synthetic Transformations and Experimental Protocols

This section details the critical steps involving this compound in the synthesis of Vitamin E, providing both quantitative data from various sources and synthesized experimental protocols.

Synthesis of this compound via Rearrangement

A common industrial route to this compound involves the acid-catalyzed rearrangement of the more readily available isomer, 2,3,6-Trimethylphenol.

Table 1: Quantitative Data for the Rearrangement of 2,3,6-Trimethylphenol

| Parameter | Value | Reference |

| Catalyst | Aluminum trihalide (e.g., AlCl₃) | [1] |

| Purity of Product | >99% | [1] |

| Reaction Temperature | 130 °C | [1] |

| Reaction Time | 5 hours | [1] |

-

Reaction Setup: To a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 2,3,6-trimethylphenol and a solvent such as xylene.

-

Catalyst Addition: While stirring, gradually add anhydrous aluminum trichloride (B1173362) to the mixture. The molar ratio of aluminum trichloride to 2,3,6-trimethylphenol is typically between 1:1 and 3:1.[1]

-

Reaction: Heat the reaction mixture to approximately 130°C and maintain this temperature for 5 hours.[1]

-

Work-up: After cooling the reaction mixture, cautiously add water to quench the reaction. Separate the organic layer.

-

Purification: The crude product can be purified by crystallization from a suitable solvent, such as petroleum ether or water, to yield this compound with a purity exceeding 99%.[1]

Oxidation of this compound to 2,3,5-Trimethylbenzoquinone

The subsequent step is the oxidation of this compound to form the corresponding p-benzoquinone. Various oxidizing agents and catalytic systems have been explored for this transformation.

Table 2: Quantitative Data for the Oxidation of this compound

| Parameter | Value | Reference |

| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) | [2] |

| Catalyst | Spinel CuCo₂O₄ | [2] |

| Conversion | 100% | [2] |

| Selectivity | 80% | [2] |

-

Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent.

-

Catalyst and Oxidant Addition: Add the spinel CuCo₂O₄ catalyst to the solution. Subsequently, add aqueous hydrogen peroxide dropwise to the stirred mixture.

-

Reaction: Maintain the reaction at a controlled temperature with continuous stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the catalyst is removed by filtration. The organic layer is separated, washed, and dried. The crude 2,3,5-trimethylbenzoquinone is then purified, typically by crystallization or chromatography.

Hydrogenation of 2,3,5-Trimethylbenzoquinone to Trimethylhydroquinone (TMHQ)

The reduction of the benzoquinone intermediate yields the crucial trimethylhydroquinone (TMHQ). This is a standard hydrogenation reaction often employing a palladium catalyst.

Table 3: Quantitative Data for the Hydrogenation of 2,3,5-Trimethylbenzoquinone

| Parameter | Value | Reference |

| Catalyst | Palladium on Carbon (Pd/C) | [3] |

| Hydrogenation Molar Yield | 99.4% | [3] |

| Isolated Overall Molar Yield | 96.7% | [3] |

-

Reaction Setup: Charge a hydrogenation reactor with 2,3,5-trimethylbenzoquinone, a suitable solvent, and a palladium on carbon (Pd/C) catalyst.

-

Hydrogenation: Pressurize the reactor with hydrogen gas and maintain the reaction at a specific temperature and pressure with vigorous stirring.

-

Work-up: Once the reaction is complete (as determined by the cessation of hydrogen uptake or by analytical monitoring), the catalyst is filtered off.

-

Isolation: The solvent is removed under reduced pressure to yield crude trimethylhydroquinone, which can be further purified if necessary. The isolated yield of TMHQ can be as high as 96.7%.[3]

Condensation of Trimethylhydroquinone with Isophytol

The final key step in the synthesis of α-tocopherol is the acid-catalyzed condensation of TMHQ with isophytol, a reaction classified as a Friedel-Crafts alkylation.

Table 4: Quantitative Data for the Condensation of TMHQ with Isophytol

| Parameter | Value | Reference |

| Catalyst System | Zinc chloride (ZnCl₂) and a Brønsted acid (e.g., HCl) | [4] |

| Yield of d,l-α-tocopherol | 77% | [5] |

-

Reaction Setup: In a reaction vessel, dissolve trimethylhydroquinone in a suitable solvent.

-

Catalyst Addition: Add the Lewis acid catalyst, such as zinc chloride, along with a Brønsted acid co-catalyst.

-

Addition of Isophytol: Slowly add isophytol to the reaction mixture at a controlled temperature.

-

Reaction: The reaction is typically carried out at an elevated temperature to facilitate the condensation.

-

Work-up and Purification: After the reaction is complete, the mixture is worked up to remove the catalyst and unreacted starting materials. The final product, α-tocopherol, is then purified using techniques such as distillation or chromatography. A yield of 77% for d,l-α-tocopherol has been reported under certain conditions.[5]

Conclusion

This compound is a cornerstone intermediate in the pharmaceutical industry, most notably for the synthesis of Vitamin E. The synthetic route, involving a key rearrangement, oxidation, hydrogenation, and a final condensation, is a well-established industrial process. This guide has provided a detailed overview of these critical transformations, including quantitative data and representative experimental protocols. The provided visualizations of the synthetic workflow and reaction mechanisms offer a clear understanding of the logical relationships between the different stages. For researchers and professionals in drug development and manufacturing, a thorough understanding of the chemistry surrounding this compound is essential for process optimization, yield improvement, and the development of more sustainable synthetic methodologies.

References

- 1. CN104672062A - Synthetic method of 2, 3, 5-trimethylphenol - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Selective oxidation of 2,3,6-trimethylphenol into 2,3,5-trimethyl-1,4-benzoquinone with dioxygen over heterogeneous Co catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

2,3,5-Trimethylphenol as an Antioxidant in Polymers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The oxidative degradation of polymers is a critical factor that limits their lifespan and performance. This process, initiated by heat, light, and oxygen, leads to the deterioration of the polymer's mechanical, thermal, and physical properties. Antioxidants are crucial additives that mitigate this degradation. This technical guide provides a comprehensive overview of 2,3,5-trimethylphenol's role and potential as a primary antioxidant in polymer systems. While direct quantitative performance data for This compound (B45783) is limited in publicly available literature, this document outlines its theoretical mechanism of action, details relevant experimental protocols for evaluation, and presents comparative data from structurally similar phenolic antioxidants to benchmark its potential efficacy.

The Mechanism of Polymer Oxidation and Antioxidant Action

The degradation of polymers primarily occurs through a free-radical chain reaction mechanism, which can be broadly divided into four stages: initiation, propagation, chain branching, and termination.[1]

-

Initiation: The process begins with the formation of free radicals (R•) on the polymer chain due to external stressors like heat or UV radiation.[2]

-

Propagation: These polymer radicals react rapidly with oxygen to form peroxy radicals (ROO•).[2] These peroxy radicals can then abstract a hydrogen atom from a nearby polymer chain, creating a hydroperoxide (ROOH) and a new polymer radical, thus propagating the degradation.

-

Chain Branching: Hydroperoxides are unstable and can decompose into two new radicals (RO• and •OH), accelerating the degradation process.

-

Termination: The radical chain reactions are eventually terminated by the combination of two radicals.

Phenolic antioxidants, including this compound, function as primary antioxidants by interrupting this cycle. They donate a hydrogen atom from their hydroxyl group to the reactive peroxy radicals (ROO•), converting them into stable hydroperoxides and forming a less reactive phenoxy radical. This phenoxy radical is stabilized by resonance and steric hindrance from the surrounding alkyl groups, preventing it from initiating new degradation chains.

Visualizing the Antioxidant Mechanism

The following diagram illustrates the free-radical scavenging mechanism of a generic phenolic antioxidant.

References

Applications of 2,3,5-Trimethylphenol in the chemical industry

An In-depth Technical Guide to the Applications of 2,3,5-Trimethylphenol in the Chemical Industry